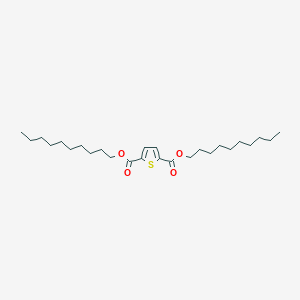
2,5-Thiophenedicarboxylic acid, didecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Thiophenedicarboxylic acid, didecyl ester is an organic compound derived from 2,5-thiophenedicarboxylic acid. This compound is characterized by the presence of two decyl ester groups attached to the thiophene ring. It is used in various applications due to its unique chemical properties and structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-thiophenedicarboxylic acid, didecyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with decanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Thiophenedicarboxylic acid, didecyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-thiophenedicarboxylic acid.
Reduction: Formation of 2,5-thiophenedicarboxylic alcohol.
Substitution: Formation of halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,5-Thiophenedicarboxylic acid, didecyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-thiophenedicarboxylic acid, didecyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active thiophene dicarboxylic acid, which can then interact with cellular pathways. The thiophene ring can participate in electron transfer reactions, influencing redox processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Thiophenedicarboxylic acid: The parent compound, which lacks the ester groups.
2,5-Thiophenedicarboxylic acid dimethyl ester: Similar structure but with methyl ester groups instead of decyl ester groups.
Uniqueness
2,5-Thiophenedicarboxylic acid, didecyl ester is unique due to its long alkyl chains, which impart hydrophobic properties and influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic properties .
Propriétés
Numéro CAS |
63097-07-4 |
|---|---|
Formule moléculaire |
C26H44O4S |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
didecyl thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C26H44O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)23-19-20-24(31-23)26(28)30-22-18-16-14-12-10-8-6-4-2/h19-20H,3-18,21-22H2,1-2H3 |
Clé InChI |
NTMKBVPOFXAGPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=C(S1)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
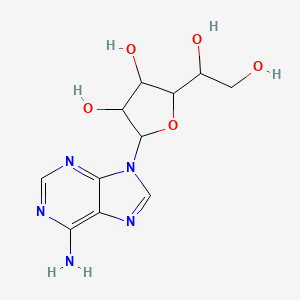
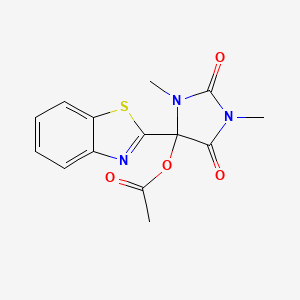
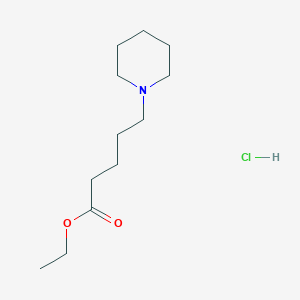


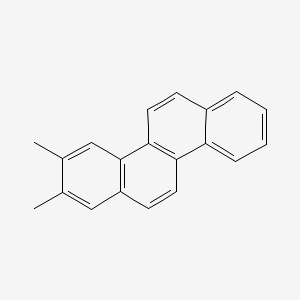

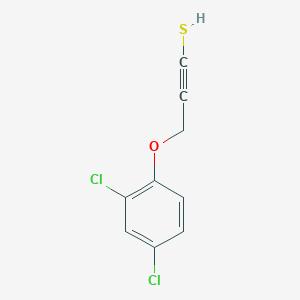
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
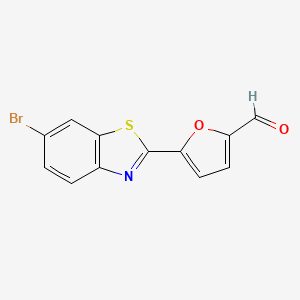
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
